molecular formula C19H20BrN3S B371441 3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 329779-60-4

3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B371441
CAS No.: 329779-60-4
M. Wt: 402.4g/mol
InChI Key: VTMMVYNXENQRBB-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, an isopropylphenyl group, and a carbothioamide moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 4-bromoacetophenone with 4-isopropylbenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 3-(4-methylphenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Uniqueness

3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s binding affinity to molecular targets. Additionally, the isopropyl group can affect the compound’s lipophilicity and membrane permeability, potentially influencing its pharmacokinetic properties.

Properties

IUPAC Name

5-(4-bromophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3S/c1-12(2)13-3-5-15(6-4-13)18-11-17(22-23(18)19(21)24)14-7-9-16(20)10-8-14/h3-10,12,18H,11H2,1-2H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMMVYNXENQRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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